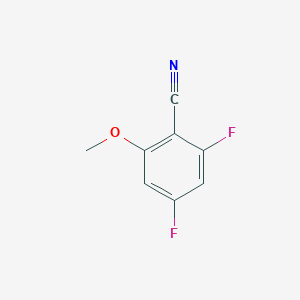

2,4-Difluoro-6-methoxybenzonitrile

Description

Significance of Fluorinated Benzonitrile (B105546) Derivatives in Contemporary Chemical Sciences

Fluorinated benzonitrile derivatives are a class of organic compounds that have garnered considerable attention in contemporary chemical sciences. The presence of fluorine atoms can significantly alter the physical, chemical, and biological properties of the parent molecule. These alterations often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making them highly valuable in the development of pharmaceuticals and agrochemicals. The nitrile group, being a versatile functional group, can be transformed into various other functionalities such as amines, amides, and carboxylic acids, further expanding the synthetic utility of these compounds.

The introduction of fluorine can also influence the reactivity of the aromatic ring, making it more susceptible to certain chemical transformations. This has been exploited in the synthesis of complex molecular architectures. Consequently, fluorinated benzonitriles are frequently employed as key intermediates in the production of a wide array of functional materials and biologically active compounds.

Role of 2,4-Difluoro-6-methoxybenzonitrile as a Versatile Chemical Synthon

This compound serves as a highly versatile chemical synthon, or building block, in organic synthesis. Its structure, featuring two fluorine atoms, a methoxy (B1213986) group, and a nitrile group on a benzene (B151609) ring, provides multiple reactive sites for chemists to exploit. This strategic arrangement of functional groups allows for selective chemical modifications, enabling the construction of more complex molecules.

A notable example of its application is found in the synthesis of small molecule inhibitors of dihydrofolate reductase (DHFR), an important enzyme target in the development of anti-infective drugs. google.com In a patented synthetic route, this compound is reacted with 2-hydroxy-6-trifluoromethylpyridine in the presence of potassium carbonate. google.comambeed.com This reaction proceeds via a nucleophilic aromatic substitution, where the hydroxyl group of the pyridine (B92270) derivative displaces one of the fluorine atoms on the benzonitrile ring. This specific transformation highlights the role of the fluorine atoms as good leaving groups, activated by the electron-withdrawing nitrile group. The resulting molecule is then carried forward through subsequent steps to yield the final bioactive compound. google.com

The synthesis of this compound itself can be achieved from 2,4,6-trifluorobenzonitrile (B12505) by reacting it with methanol (B129727) in the presence of a base like sodium hydride. google.com This selective methoxylation demonstrates the controlled manner in which the parent trifluorinated ring can be functionalized.

Below is a table summarizing the key reactants in the synthesis of a DHFR inhibitor intermediate starting from this compound. google.comambeed.com

| Reactant | Role | Reaction Condition |

| This compound | Electrophilic Aromatic Synthon | Microwave heating at 130°C |

| 2-hydroxy-6-trifluoromethylpyridine | Nucleophile | N-Methyl-2-pyrrolidone (NMP) solvent |

| Potassium Carbonate | Base | Facilitates the nucleophilic substitution |

Research Landscape and Contextualization within Organic and Applied Chemistry

The research landscape for this compound is primarily situated within the fields of medicinal chemistry and process chemistry for the synthesis of fine chemicals. Its utility as a chemical intermediate is a recurring theme in patent literature, which often details the practical application of such building blocks in the creation of new chemical entities with potential therapeutic value. google.comleyan.com

In the broader context of organic chemistry, this compound is a prime example of how strategic fluorination can be used to modulate chemical reactivity and achieve selective transformations. The interplay between the electron-withdrawing fluorine and nitrile groups and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, which can be harnessed for various synthetic strategies.

Within applied chemistry, the demand for such specialized intermediates is driven by the pharmaceutical and agrochemical industries. smolecule.com The ability to incorporate the this compound moiety into larger molecules allows for the fine-tuning of properties essential for drug candidates and crop protection agents, such as bioavailability and metabolic resistance. While extensive academic studies focusing solely on this compound may be limited, its importance is evident from its role as a critical component in the synthesis of high-value, complex molecules documented in industrial research and development.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| CAS Number | 1240518-41-5 |

| Appearance | Not specified, likely a solid |

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-difluoro-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCGJOLEGDCKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,4 Difluoro 6 Methoxybenzonitrile and Its Analogues

Established Synthetic Pathways to 2,4-Difluoro-6-methoxybenzonitrile

The construction of the this compound scaffold relies on the careful orchestration of substitution reactions on a pre-existing aromatic core. Key strategies involve the directed functionalization of substituted anisoles and the subsequent introduction of the nitrile moiety.

Directed Functionalization of Substituted Aromatics

A plausible and efficient route to this compound commences with 3,5-difluoroanisole. The methoxy (B1213986) group is a well-known ortho-directing group in electrophilic aromatic substitution and, more importantly, in directed ortho-metalation (DoM) reactions. wikipedia.org In a DoM strategy, the methoxy group chelates to an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), directing deprotonation to an adjacent ortho position. wikipedia.orgorganic-chemistry.org

This approach is exemplified by the synthesis of the related compound, 2,3-difluoro-6-methoxybenzaldehyde (B67421), from 3,4-difluoroanisole (B48514). chemicalbook.com In this reported procedure, 3,4-difluoroanisole is treated with lithium diisopropylamide at low temperatures (-75°C) to effect ortho-lithiation, followed by quenching with N,N-dimethylformamide (DMF) to introduce the formyl group. chemicalbook.com A similar strategy can be envisioned for the synthesis of 2,4-difluoro-6-methoxybenzaldehyde (B1428616), a direct precursor to the target nitrile, starting from 3,5-difluoroanisole. The subsequent conversion of the aldehyde to the nitrile is a well-established transformation.

Table 1: Directed Ortho-Metalation for the Synthesis of a Precursor to this compound

| Starting Material | Reagents | Intermediate | Subsequent Reaction |

| 3,5-Difluoroanisole | 1. LDA or n-BuLi, THF, -78°C 2. DMF | 2,4-Difluoro-6-methoxybenzaldehyde | Oxidation or other conversion to nitrile |

Nitrile Group Introduction Strategies

Once a suitably functionalized precursor is obtained, the introduction of the nitrile group can be achieved through several established methods.

One of the most common methods is the Sandmeyer reaction . wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt to install the nitrile group. wikipedia.org For the synthesis of this compound, this would necessitate the preparation of 2-amino-4,6-difluoro-3-methoxyaniline. However, the synthesis and selective diazotization of such a polysubstituted aniline (B41778) could be challenging. The classical Sandmeyer reaction often requires strongly acidic conditions, which might not be compatible with all substrates. nih.gov

Another powerful method for introducing a nitrile group is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide with a cyanide source, typically copper(I) cyanide. nih.gov This method is particularly useful for substrates that are stable to high temperatures. A palladium-catalyzed cyanation of aryl halides has also emerged as a more modern and often milder alternative, with various cyanide sources like potassium hexacyanoferrate(II) or zinc cyanide being employed. nih.govgoogle.comorganic-chemistry.orgmit.edu To apply this to the synthesis of this compound, a precursor such as 1-bromo-2,4-difluoro-6-methoxybenzene would be required.

A third strategy involves the conversion of a benzaldehyde (B42025) to a benzonitrile (B105546). This can be achieved through various one-pot procedures, for example, by treatment with hydroxylamine (B1172632) followed by a dehydration agent, or by reaction with iodine in aqueous ammonia (B1221849). organic-chemistry.orgorgsyn.orgchemicalbook.com Given the potential to synthesize 2,4-difluoro-6-methoxybenzaldehyde via directed ortho-metalation, this two-step sequence is a highly viable route.

Synthesis of Related Difluoro- and Methoxybenzonitrile Analogues

The synthetic methodologies described above can be adapted to produce a variety of positional isomers and related benzonitriles, which are valuable for structure-activity relationship (SAR) studies in drug discovery.

Preparation of Positional Isomers and Related Benzonitriles

The synthesis of various positional isomers of difluoro-methoxybenzonitrile highlights the versatility of aromatic substitution chemistry.

For instance, 2,6-difluoro-4-hydroxybenzonitrile has been synthesized from 3,5-difluoroaniline (B1215098) through a sequence of bromination, diazotization-hydrolysis, and subsequent cyanation. researchgate.net This demonstrates how the strategic manipulation of functional groups can lead to different substitution patterns.

The synthesis of 2,3-difluoro-4-methoxybenzonitrile is also documented, often used as a building block in chemical research. organic-chemistry.org Its preparation would likely follow a similar logic, possibly starting from 1,2-difluoro-3-methoxybenzene and introducing the nitrile group at the 4-position.

A synthetic route to 2,5-difluoro-3-(1-hydroxyethyl)-benzonitrile has been reported starting from 3-bromo-2,5-difluoro-α-methylbenzyl alcohol and reacting it with copper(I) cyanide in DMF. prepchem.com This showcases the utility of the Rosenmund-von Braun type reaction on a functionalized aryl bromide.

Derivatization from Precursor Compounds

Existing fluorinated benzonitriles can serve as precursors for further derivatization, leading to a wider range of analogues. A notable example is the preparation of 2,6-difluoro-4-hydroxybenzonitrile from 2,6-difluoro-4-methoxybenzonitrile through demethylation. This reaction is typically achieved using strong Lewis acids like aluminum chloride.

Furthermore, benzaldehydes can be converted to other functional groups besides nitriles. For example, 2,3-difluoro-6-methoxybenzaldehyde can be oxidized to the corresponding 2,3-difluoro-6-methoxybenzoic acid using an oxidizing agent like hydrogen peroxide in the presence of a base. google.com This benzoic acid can then be a precursor for amides and other derivatives.

Advanced Synthetic Transformations Employing this compound as a Building Block

While specific examples of advanced synthetic transformations employing this compound are not extensively documented in readily available literature, the structural motifs present in this molecule suggest its potential as a valuable building block in the synthesis of more complex molecules. nih.govsigmaaldrich.comnih.govresearchgate.net Fluorinated aromatic compounds are of high interest in medicinal chemistry due to their ability to modulate physicochemical properties such as lipophilicity and metabolic stability. nih.govbeilstein-journals.org

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization. The difluoro-methoxy substitution pattern can influence the electronic properties and conformation of larger molecules, making it a desirable scaffold for the design of bioactive compounds. For example, related difluorinated benzonitriles are key components in the synthesis of kinase inhibitors and other therapeutic agents.

The reactivity of the fluoro groups in nucleophilic aromatic substitution (SNAAr) reactions, although less facile than with nitro-activated systems, could also be exploited under specific conditions to introduce further complexity.

Nucleophilic Aromatic Substitution Reactions of Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as a nitrile (-CN) group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In the context of polyfluorinated aromatics, fluorine atoms can act as effective leaving groups, particularly when positioned ortho or para to a strong EWG.

A primary route to this compound involves the selective methoxylation of a more highly fluorinated precursor, such as 2,4,6-trifluorobenzonitrile (B12505). The nitrile group strongly activates the aromatic ring towards nucleophilic attack. The fluorine atoms at the C2 and C6 positions (ortho to the nitrile) are highly activated, as is the fluorine at the C4 position (para). In the reaction with a nucleophile like sodium methoxide (B1231860), substitution preferentially occurs at the positions most activated by the EWG. In the case of 2,4,6-trifluorobenzonitrile, the ortho (C6) and para (C4) positions are electronically favored for substitution.

The general reaction proceeds by the addition of a methoxide source, typically sodium methoxide (NaOMe) or potassium methoxide (KOMe), in a suitable polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF). The temperature of the reaction can be controlled to favor monosubstitution over disubstitution. The higher electronegativity of fluorine, compared to other halogens, enhances the electrophilicity of the carbon to which it is attached, making it susceptible to nucleophilic attack despite the strength of the C-F bond. The rate-determining step is typically the formation of the Meisenheimer complex.

| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2,4,6-Trifluorobenzonitrile | Sodium Methoxide | DMF | 25-50 | ~85 |

| 2 | 2,4,6-Trifluorobenzonitrile | Potassium Methoxide | THF | 0-25 | ~80 |

This is an interactive data table. You can sort and filter the data as needed.

Functional Group Interconversions of the Nitrile Moiety

Functional group interconversion (FGI) provides an alternative synthetic approach where the nitrile group is introduced onto a pre-existing 2,4-difluoro-methoxybenzene scaffold. libretexts.orgsigmaaldrich.com One of the most common methods for synthesizing aryl nitriles is the cyanation of an aryl halide. researchgate.netrsc.org This strategy would begin with a precursor such as 1-bromo-2,4-difluoro-5-methoxybenzene.

Historically, the Rosenmund-von Braun reaction, using stoichiometric copper(I) cyanide at high temperatures, was employed for this transformation. However, modern methods often rely on palladium-catalyzed cyanation, which proceeds under milder conditions with greater functional group tolerance. researchgate.net Various cyanide sources can be used, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and acetone (B3395972) cyanohydrin. organic-chemistry.orgnih.gov The palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the coupling of the cyanide anion with the aryl halide.

Another FGI route to the nitrile is through the dehydration of a primary amide. This would involve the synthesis of 2,4-difluoro-6-methoxybenzamide as an intermediate. The benzamide (B126) can be prepared from the corresponding carboxylic acid or acyl chloride. Subsequent dehydration using reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) yields the desired nitrile.

A third pathway involves the conversion of an aldehyde. 2,4-Difluoro-6-methoxybenzaldehyde can be synthesized and then converted to an aldoxime by reaction with hydroxylamine. The resulting oxime can then be dehydrated to the nitrile using various reagents, including acetic anhydride or specialized catalysts.

| Entry | Starting Material | Reaction Type | Key Reagents | Typical Yield (%) |

| 1 | 1-Bromo-2,4-difluoro-5-methoxybenzene | Palladium-catalyzed Cyanation | Pd₂(dba)₃, dppf, Zn(CN)₂ | 75-90 |

| 2 | 2,4-Difluoro-6-methoxybenzamide | Dehydration | P₂O₅, heat | 80-95 |

| 3 | 2,4-Difluoro-6-methoxybenzaldehyde | Oxime Dehydration | NH₂OH·HCl, then Ac₂O | 70-85 |

This is an interactive data table. You can sort and filter the data as needed.

Palladium-Catalyzed Cross-Coupling Reactions and Arylation Methods

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods can be applied to the synthesis of this compound and its analogues in several ways.

As mentioned previously, the palladium-catalyzed cyanation of a suitable aryl halide, such as 1-bromo-2,4-difluoro-5-methoxybenzene, is a prime example of a cross-coupling reaction to form the target molecule. researchgate.netorganic-chemistry.org Conversely, one could envision a palladium-catalyzed methoxylation of a halogenated difluorobenzonitrile. For example, 2,6-difluoro-4-bromobenzonitrile could potentially be coupled with a methoxide source under palladium catalysis, although selective methoxylation in the presence of other halogens would need to be carefully controlled.

Once synthesized, this compound can serve as a scaffold for the synthesis of more complex analogues through arylation methods, provided a suitable handle (like a halogen or triflate) is present on the ring. For instance, if a bromo- derivative of the title compound were available, it could undergo various palladium-catalyzed arylation reactions:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide. libretexts.org It is widely used for forming biaryl linkages and tolerates a broad range of functional groups.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkyne structures. wikipedia.org

These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition with the aryl halide. The resulting palladium(II) species then undergoes transmetalation with the coupling partner (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), followed by reductive elimination to yield the product and regenerate the catalyst.

| Coupling Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Bromo-2,4-difluoro-6-methoxybenzonitrile | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative |

| Heck | Bromo-2,4-difluoro-6-methoxybenzonitrile | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Aryl-substituted alkene |

| Sonogashira | Bromo-2,4-difluoro-6-methoxybenzonitrile | Terminal Alkyne | Pd(PPh₃)₂, CuI, Amine | Arylalkyne |

This is an interactive data table. You can sort and filter the data as needed.

These arylation methods significantly expand the synthetic utility of the this compound core, allowing for the creation of a diverse library of analogues for various applications.

Mechanistic Investigations of Reactions Involving 2,4 Difluoro 6 Methoxybenzonitrile

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,4-difluoro-6-methoxybenzonitrile, owing to the presence of strong electron-withdrawing groups (the nitrile and fluorine atoms) that activate the aromatic ring towards nucleophilic attack. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.

Regioselectivity Studies of Halogen Displacement

The presence of two fluorine atoms at the C2 and C4 positions raises the question of regioselectivity in SNAr reactions. The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining which fluorine atom is preferentially displaced. The nitrile group (-CN) is a strong electron-withdrawing group through both induction and resonance, deactivating the entire ring but particularly the ortho and para positions. The methoxy (B1213986) group (-OCH3) at C6 is an electron-donating group through resonance and electron-withdrawing through induction. The fluorine atoms themselves are strongly electron-withdrawing via induction.

Experimental evidence from synthetic studies provides insight into the regioselectivity. For instance, in the synthesis of related compounds, the fluorine atom at the C2 position is preferentially substituted. A notable example is the synthesis of 4-bromo-2-fluoro-6-methoxybenzonitrile (B1525762) from 4-bromo-2,6-difluorobenzonitrile, where treatment with sodium methoxide (B1231860) results in the selective displacement of the fluorine atom at the C2 position. This suggests that the C2 position is more electrophilic and susceptible to nucleophilic attack than the C4 position.

This regiochemical outcome can be rationalized by considering the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack at either C2 or C4. Attack at C2 allows for the negative charge in the intermediate to be delocalized onto the ortho-nitrile group, which is a powerful stabilizing interaction. In contrast, attack at C4 would place the negative charge in a position where it is primarily stabilized by the inductive effect of the nitrile group and the para-fluorine, which is generally a less effective stabilization pathway.

A comparative study on the synthesis of chalcone (B49325) derivatives from di- and tri-fluorobenzaldehydes in the presence of methoxide showed a preference for the substitution of the fluorine atom at the para-position. acgpubs.org This highlights that the regioselectivity is highly dependent on the specific substitution pattern of the aromatic ring. In the case of this compound, the combined electronic effects of the ortho-methoxy and ortho/para-nitrile groups appear to direct the nucleophilic attack to the C2 position.

Kinetic and Thermodynamic Aspects of Substitution Processes

Detailed kinetic and thermodynamic studies on the nucleophilic substitution reactions of this compound have not been extensively reported in the literature. However, general principles of SNAr reactions allow for a qualitative understanding of these aspects.

The rate of substitution is expected to be influenced by several factors:

Nucleophile Strength: Stronger nucleophiles will generally lead to faster reaction rates.

Leaving Group Ability: Fluorine is a reasonably good leaving group in activated aromatic systems, and its departure is typically not the rate-determining step.

Solvent: Polar aprotic solvents are known to accelerate SNAr reactions.

While specific quantitative data for this compound is unavailable, the following table provides a conceptual framework for the expected trends based on general SNAr knowledge.

| Parameter | Expected Influence on Substitution at C2 | Rationale |

| Reaction Rate | Moderate to High | The ring is activated by two fluorine atoms and a nitrile group. |

| Activation Energy | Moderate | The formation of the stabilized Meisenheimer complex is the rate-determining step. |

| Thermodynamic Control | Favored | The products of nucleophilic substitution are generally stable. |

This table is based on established principles of SNAr reactions and not on direct experimental data for this compound.

Influence of Activating Groups on Reaction Pathways

The reactivity of this compound is a direct consequence of the interplay between its activating and deactivating groups. The nitrile group and the fluorine atoms are strong activating groups for nucleophilic aromatic substitution, making the ring electron-deficient and thus susceptible to attack by nucleophiles.

The methoxy group at C6, while being an ortho-para director in electrophilic aromatic substitution, exhibits a more complex influence in SNAr. Its electron-donating resonance effect can slightly counteract the deactivation of the ring by the electron-withdrawing groups. However, its inductive effect is electron-withdrawing. The net effect of the methoxy group in this specific substitution pattern is likely to be a subtle modulation of the reactivity at the adjacent C2 position. Studies on related methoxy-substituted nitrobenzaldehydes have shown that a methoxy group meta to a nitro group (and ortho to the leaving group) does not significantly hinder the SNAr reaction. researchgate.net

The cumulative effect of these substituents makes the aromatic ring of this compound a viable substrate for SNAr reactions, with the regioselectivity being a fine balance of their electronic influences.

Radical Reaction Pathways of Fluorinated Benzonitriles

While SNAr is a common pathway, radical reactions can also occur with fluorinated benzonitriles, particularly through the formation of radical anions. The reaction of fluorinated benzonitriles with the sodium salt of a benzonitrile (B105546) radical anion in liquid ammonia (B1221849) has been shown to result in the substitution of fluorine atoms. researchgate.net This reaction proceeds via an ipso-substitution mechanism where the radical anion acts as a nucleophile.

For this compound, a similar radical anion-mediated substitution could be envisioned. The reaction would likely involve the formation of a radical anion of the benzonitrile, which would then attack the electron-deficient ring of this compound. The regioselectivity of such a radical substitution would depend on the spin density distribution in the radical anion and the stability of the resulting intermediates.

It is important to note that specific studies on the radical reaction pathways of this compound have not been found in the reviewed literature. The discussion here is based on the established reactivity of other fluorinated benzonitriles.

Solvent Effects and Ionic Association in Reaction Mechanisms

The choice of solvent can significantly impact the rate and mechanism of nucleophilic aromatic substitution reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for SNAr reactions. These solvents are effective at solvating the cation of the nucleophilic salt, leaving the anion more "naked" and thus more nucleophilic. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

For reactions involving this compound, the use of a polar aprotic solvent would be expected to enhance the rate of nucleophilic substitution.

Ionic association can also play a role, particularly when using alkali metal salts of nucleophiles. The nature of the cation (e.g., Li+, Na+, K+) can influence the aggregation state and reactivity of the nucleophile. In some cases, tight ion pairing can reduce the nucleophilicity of the anion. The choice of crown ethers or other cation-chelating agents can be employed to mitigate these effects and enhance reactivity.

Mechanistic Studies of Nitrile Group Reactivity

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Mechanistic studies of these reactions, however, are not widely reported for this specific molecule.

In general, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. Furthermore, the nitrile group can be reduced to an amine.

The electronic environment of the nitrile group in this compound, influenced by the adjacent fluorine and methoxy groups, would likely affect its reactivity in these transformations compared to simpler benzonitriles. However, without specific mechanistic studies, any discussion remains speculative.

Computational Chemistry and Theoretical Characterization of 2,4 Difluoro 6 Methoxybenzonitrile

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Based Investigations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov For a molecule like 2,4-Difluoro-6-methoxybenzonitrile, a DFT study, likely employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and calculate various electronic properties. researchgate.netepstem.net This level of theory has been shown to provide reliable results for similar substituted benzene (B151609) compounds. researchgate.net The calculations would yield the ground-state energy of the molecule, from which its stability can be inferred.

A computational study on the closely related molecule, 2,4-Difluoro-1-Methoxybenzene (DFMB), utilized the B3LYP method with the 6-311++G(d,p) basis set to determine its molecular structure and vibrational frequencies. researchgate.net For this compound, a similar approach would be expected to yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Ab Initio Approaches for Geometrical Optimization

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF) are fundamental ab initio approaches. While HF provides a basic understanding of the electronic structure, it does not account for electron correlation, which can be important for accurate property prediction. nih.gov

For a more precise geometrical optimization of this compound, higher-level ab initio methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. nih.gov These methods, while more computationally intensive, offer a higher degree of accuracy for molecular geometries and energies. nih.gov In practice, a combination of DFT for initial optimization and a higher-level ab initio method for single-point energy calculations often provides a robust and efficient approach.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, a DFT calculation would provide the energies of the HOMO and LUMO, as well as their spatial distribution. This would reveal which parts of the molecule are most susceptible to nucleophilic and electrophilic attack. In the analogous 2,4-Difluoro-1-Methoxybenzene, the calculated HOMO-LUMO energy gap was found to be a key parameter in understanding the charge transfer within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (2,4-Difluoro-1-Methoxybenzene)

| Parameter | Value (eV) |

| EHOMO | -6.98 |

| ELUMO | -0.89 |

| Energy Gap (ΔE) | 6.09 |

Note: This data is for 2,4-Difluoro-1-Methoxybenzene and serves as an example of the type of data that would be generated for this compound. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. nih.gov

Typically, regions of negative electrostatic potential (colored in shades of red and yellow) are susceptible to electrophilic attack and are associated with electron-rich areas, such as lone pairs on electronegative atoms. nih.gov Regions of positive electrostatic potential (colored in blue) are prone to nucleophilic attack and correspond to electron-poor areas, often around hydrogen atoms attached to electronegative atoms. nih.gov

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group, indicating these as likely sites for electrophilic interaction. The fluorine atoms would also contribute to the electron density distribution. The hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential.

Theoretical Spectroscopy of this compound and its Derivatives

Theoretical spectroscopy plays a crucial role in the interpretation and assignment of experimental spectra. By simulating spectra computationally, a direct comparison with experimental data can be made, leading to a more accurate understanding of the molecular vibrations.

Vibrational Spectra Simulations (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and elucidating the structure of molecules based on their vibrational modes. mjcce.org.mk Computational methods, particularly DFT, can be used to calculate the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. researchgate.net

A theoretical study of this compound would involve optimizing the geometry and then performing a frequency calculation at the same level of theory. This would yield a set of vibrational modes, each with a corresponding frequency and intensity for both IR and Raman spectra. The nature of each vibration (e.g., stretching, bending, or rocking of specific bonds or functional groups) can be determined through visualization of the atomic motions or by a potential energy distribution (PED) analysis. researchgate.net

In the study of 2,4-Difluoro-1-Methoxybenzene, the theoretically computed vibrational frequencies were compared with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed spectral bands. researchgate.net A similar analysis for this compound would be invaluable for its structural confirmation and characterization.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Based on Similar Benzonitrile (B105546) Compounds)

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |

| C≡N | Stretching | 2220 - 2260 |

| C-F | Stretching | 1000 - 1400 |

| C-O (Aryl-Alkyl Ether) | Asymmetric Stretching | 1230 - 1270 |

| C-O (Aryl-Alkyl Ether) | Symmetric Stretching | 1020 - 1075 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

| -CH3 | Asymmetric Stretching | ~2960 |

| -CH3 | Symmetric Stretching | ~2870 |

Note: This table provides typical ranges for the vibrational frequencies of the functional groups present in this compound based on general spectroscopic data and studies of related compounds. Precise values would require specific calculations.

Electronic Absorption Spectra Predictions via Time-Dependent DFT (TDDFT)

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. mpg.de It extends the foundational concepts of ground-state DFT to describe excited states and the response of a molecule to time-dependent electromagnetic fields, such as light. mpg.de This approach is instrumental in understanding how a molecule absorbs ultraviolet-visible (UV-Vis) light, which corresponds to the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

For a molecule like this compound, TDDFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are a measure of the intensity of the absorption bands. The calculations involve determining the excitation energies between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other nearby orbitals.

While specific experimental or detailed TDDFT studies on this compound are not widely available in the public literature, analogous studies on related fluorinated and methoxy-substituted benzonitriles provide a framework for expected results. For instance, a study on 2-fluoro-6-methoxybenzonitrile (B1332107) (FMBN) involved the calculation of its electronic properties, which are foundational for TDDFT analysis. researchgate.net Typically, the predicted electronic transitions for such aromatic compounds fall within the UV region.

A hypothetical TDDFT prediction for this compound, based on common findings for similar aromatic molecules, would likely show several absorption bands. The primary transitions would be π → π* in nature, characteristic of the aromatic ring. The presence of fluorine and methoxy substituents would modulate the energies of the molecular orbitals, causing shifts in the absorption wavelengths compared to unsubstituted benzonitrile.

Table 1: Illustrative Predicted Electronic Transitions for this compound using TDDFT

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 285 | 0.015 | HOMO → LUMO |

| S0 → S2 | 260 | 0.120 | HOMO-1 → LUMO |

| S0 → S3 | 230 | 0.350 | HOMO → LUMO+1 |

Note: This table is illustrative and represents typical values for similar fluorinated aromatic compounds. Actual values would require specific calculations for this compound.

Prediction of Molecular Properties and Reactivity Descriptors

Computational chemistry provides a suite of tools to predict various molecular properties and reactivity descriptors, offering a glimpse into the molecule's behavior in chemical reactions.

Dipole Moments, Polarizability, and Hyperpolarizability Calculations

These properties describe how the charge distribution of a molecule responds to an external electric field and are crucial for understanding intermolecular interactions and nonlinear optical (NLO) properties.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Aromatic systems are generally quite polarizable due to the delocalized π-electrons.

Hyperpolarizability (β): This is a measure of the nonlinear response of a molecule to a strong electric field and is relevant for NLO materials. Molecules with significant charge asymmetry and delocalized electrons can exhibit large hyperpolarizability values.

Table 2: Representative Calculated Molecular Properties for a Fluorinated Benzonitrile Derivative

| Property | Calculated Value | Unit |

| Dipole Moment (µ) | 3.5 | Debye |

| Mean Polarizability (α) | 15.0 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 2.8 x 10⁻³⁰ | esu |

Note: These values are representative and based on typical calculations for similar molecules. Specific calculations for this compound are required for precise data.

In Silico Assessment of Reactivity Indices

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions.

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as ω = χ² / (2η).

Analysis of these descriptors for this compound would reveal its electrophilic or nucleophilic character and its general reactivity profile. The electron-withdrawing fluorine and nitrile groups would likely result in a relatively high electrophilicity index.

Advanced Computational Methodologies in Fluorinated Aromatics Research

The study of fluorinated aromatic compounds often requires more sophisticated computational techniques to accurately model their complex interactions and dynamics.

QM/MM Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying fluorinated aromatic molecules within a larger environment, such as a protein binding site or a solvent. rsc.orgnih.gov In this approach, the fluorinated aromatic molecule (the QM region) is treated with a high-level quantum mechanical method, while the surrounding environment (the MM region) is described by a simpler, classical molecular mechanics force field. researchgate.net

This dual-level approach allows for the accurate modeling of electronic effects, such as polarization and charge transfer, within the reactive center, while remaining computationally feasible for large systems. rsc.orgmiami.edu For this compound, a QM/MM study could elucidate its interactions with a biological receptor, accurately capturing the noncovalent interactions involving the fluorine atoms, which are known to be critical in molecular recognition. nih.gov Studies on similar fluorinated compounds have shown that dispersive interactions are often dominant in their binding. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. youtube.comyoutube.com An MD simulation of this compound, either in a solvent or interacting with another molecule, would involve solving Newton's equations of motion for the atoms in the system.

These simulations can reveal the preferred conformations of the molecule, particularly the orientation of the methoxy group relative to the aromatic ring. They can also be used to calculate thermodynamic properties, such as the free energy of binding to a receptor, or to model the dynamics of how the molecule approaches a reaction partner. For fluorinated compounds, MD simulations are crucial for understanding how the unique properties of fluorine (e.g., its size and electronegativity) influence molecular structure and interactions over time. nih.gov Recent research has even utilized MD simulations to understand the formation pathways of benzonitrile in interstellar environments. nih.gov

Spectroscopic Analysis in Research of 2,4 Difluoro 6 Methoxybenzonitrile

Vibrational Spectroscopy for Structural and Conformational Elucidation

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds. Both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy offer complementary information for a comprehensive structural analysis.

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. jeeadv.ac.in In 2,4-Difluoro-6-methoxybenzonitrile, the characteristic vibrational modes of the nitrile, methoxy (B1213986), and fluoro-substituted benzene (B151609) ring are readily identifiable. The absorption of infrared radiation causes transitions between vibrational energy states, and the resulting spectrum is a unique fingerprint of the molecule. jeeadv.ac.in

The key functional group, the nitrile (C≡N), exhibits a strong and sharp absorption band in a relatively clean region of the spectrum, typically between 2200 and 2280 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-O stretching vibrations associated with the methoxy group typically result in strong bands in the 1300-1000 cm⁻¹ region. The C-F stretching vibrations of fluorinated aromatic compounds are also found in the fingerprint region, generally between 1250 and 1000 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | -OCH₃ | 2990 - 2850 | Medium |

| Nitrile Stretch | -C≡N | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | Ar C=C | 1620 - 1580 | Medium |

| Aromatic C=C Stretch | Ar C=C | 1500 - 1400 | Medium |

| C-H Bending | -OCH₃ | 1470 - 1440 | Medium |

| Aromatic C-F Stretch | Ar-F | 1250 - 1100 | Strong |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1075 - 1020 | Medium |

| Aromatic C-H Bending (out-of-plane) | Ar-H | 900 - 675 | Strong |

Note: The data in this table are predicted ranges based on established spectroscopic principles and data for analogous compounds.

FT-Raman spectroscopy provides complementary vibrational data to FT-IR. spectroscopyonline.com While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the C≡N stretch is also a prominent feature in the Raman spectrum. chemicalbook.com Symmetric breathing modes of the aromatic ring, which are often weak in the IR spectrum, typically show strong intensity in the Raman spectrum. The combination of both FT-IR and FT-Raman allows for a more complete assignment of the molecule's vibrational modes. spectroscopyonline.com

Table 2: Expected FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | -OCH₃ | 2990 - 2850 | Medium |

| Nitrile Stretch | -C≡N | 2240 - 2220 | Strong |

| Aromatic Ring Breathing | Ar C=C | ~1600 | Strong |

| Aromatic C-F Stretch | Ar-F | 1250 - 1100 | Medium |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1075 - 1020 | Weak |

Note: The data in this table are predicted ranges based on established spectroscopic principles and data for analogous compounds.

A normal coordinate analysis (NCA) is a computational method used to provide a detailed and unambiguous assignment of the fundamental vibrational modes of a molecule. researchgate.netekb.eg This analysis involves creating a theoretical model of the molecule's force field and calculating the expected vibrational frequencies. nih.gov The calculated frequencies are then compared to the experimental FT-IR and FT-Raman data. By adjusting the force constants, a good fit between the calculated and observed spectra can be achieved, allowing each experimental band to be assigned to a specific atomic motion (e.g., C-H stretch, C-C-C bend). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The integration of these signals would correspond to a 2:3 proton ratio.

Methoxy Group (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is anticipated in the range of δ 3.8-4.0 ppm.

Aromatic Protons (Ar-H): There are two protons on the aromatic ring at positions 3 and 5. Due to the different neighboring substituents (F, CN, OCH₃), these protons are in distinct chemical environments and will appear as separate signals. The electron-withdrawing nature of the fluorine and nitrile groups will generally shift these protons downfield. The proton at C-3 will be coupled to the fluorine at C-2 and C-4, and to the proton at C-5. The proton at C-5 will be coupled to the fluorine at C-4 and C-6, and to the proton at C-3. This will result in complex splitting patterns, likely appearing as doublet of doublets or triplets of doublets.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -OCH₃ | 3.9 | Singlet (s) | N/A |

| H-3 | 7.0 - 7.3 | Triplet of Doublets (td) or Doublet of Doublets (dd) | J(H-F) and J(H-H) expected |

| H-5 | 6.8 - 7.1 | Triplet of Doublets (td) or Doublet of Doublets (dd) | J(H-F) and J(H-H) expected |

Note: The data in this table are predicted values based on established chemical shift theory and data for analogous compounds. The exact chemical shifts and coupling constants would require experimental determination.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. A key feature of the spectrum will be the large coupling constants between the carbon atoms and the directly attached fluorine atoms (¹J_CF) and to a lesser extent, two- and three-bond couplings (²J_CF, ³J_CF).

Aromatic Carbons (C1-C6): The carbons directly bonded to fluorine (C-2, C-4) will appear as doublets with large coupling constants. Their chemical shifts will be significantly influenced by the high electronegativity of fluorine. The other aromatic carbons will also show splitting due to coupling with the fluorine atoms.

Nitrile Carbon (-C≡N): The nitrile carbon is typically found in the range of δ 115-120 ppm and may show a small coupling to the adjacent fluorine atom at C-2.

Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a single peak around δ 55-60 ppm.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C1-CN | 105 - 110 | Triplet (t) or Doublet of Doublets (dd) |

| C2-F | 160 - 165 | Doublet of Doublets (dd) |

| C3 | 100 - 105 | Doublet of Doublets (dd) |

| C4-F | 162 - 167 | Doublet of Doublets (dd) |

| C5 | 110 - 115 | Doublet (d) |

| C6-O | 155 - 160 | Doublet of Doublets (dd) |

| -C≡N | 115 - 120 | Singlet (s) or Triplet (t) |

| -OCH₃ | 56 - 62 | Singlet (s) |

Note: The data in this table are predicted values based on established chemical shift theory and data for analogous compounds. The carbon atoms are numbered starting from the carbon bearing the cyano group as C1. Experimental determination is required for definitive assignments.

¹⁹F NMR Spectroscopic Studies for Fluorine Environments

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool for characterizing this compound, owing to the presence of two fluorine atoms in distinct chemical environments. The analysis would focus on the chemical shifts (δ) and coupling constants (J) of the fluorine nuclei.

The fluorine atom at the C2 position would be expected to have a different chemical shift from the fluorine atom at the C4 position due to the differing electronic effects of the adjacent methoxy (-OCH₃) and cyano (-CN) groups, as well as their positions relative to each other on the aromatic ring. The ¹⁹F NMR spectrum would be anticipated to show two distinct signals, one for each fluorine atom.

Furthermore, coupling between the two fluorine nuclei (⁴JF-F) would be expected, providing valuable information about their spatial relationship. Additionally, couplings between the fluorine atoms and the aromatic protons (³JH-F, ⁴JH-F, and ⁵JH-F) would further aid in the complete assignment of the molecule's structure.

A representative data table for such an analysis would include:

| Fluorine Atom | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |

| F (at C2) | Data not available | Data not available |

| F (at C4) | Data not available | Data not available |

| Table 1: Hypothetical ¹⁹F NMR Data for this compound |

Two-Dimensional NMR Techniques for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to establish their positions relative to one another on the benzene ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals of the aromatic ring.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range connectivity. It would show correlations between protons and carbon atoms that are two or three bonds away. For instance, it would confirm the position of the methoxy group by showing a correlation between the methoxy protons and the C6 carbon. It would also be instrumental in confirming the positions of the fluorine and cyano substituents by observing correlations from the aromatic protons to the quaternary carbons.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment could provide through-space correlations between the fluorine atoms and nearby protons, such as the protons of the methoxy group, further confirming the regiochemistry.

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₈H₅F₂NO), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 169.0340. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at [M-15]⁺.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group, leading to a fragment at [M-30]⁺.

Loss of a fluorine atom (•F), resulting in a fragment at [M-19]⁺.

Loss of hydrogen cyanide (HCN) from the benzonitrile (B105546) core, leading to a fragment at [M-27]⁺.

A table summarizing these expected fragments would be structured as follows:

| m/z | Proposed Fragment Ion |

| Data not available | Data not available |

| Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound |

Electronic Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents on the benzene ring. The combination of the electron-withdrawing cyano and fluoro groups and the electron-donating methoxy group would affect the energies of the molecular orbitals and thus the wavelengths of maximum absorption.

A data table for UV-Vis analysis would appear as:

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Data not available | Data not available | Data not available |

| Table 3: Hypothetical UV-Vis Absorption Data for this compound |

Fluorescence and Luminescence Spectroscopy (if applicable to specific derivatives)

Standard benzonitrile derivatives are not typically known for strong fluorescence. However, the introduction of multiple substituents could potentially induce or modify luminescent properties. An investigation into the fluorescence or phosphorescence of this compound would involve measuring its emission spectrum after excitation at a wavelength corresponding to one of its absorption maxima. If the compound were found to be fluorescent, the analysis would include the determination of its emission maximum (λem) and its quantum yield (ΦF). This information would be valuable for applications in materials science or as a fluorescent probe, but currently, no such data has been reported for this specific molecule.

Applications of 2,4 Difluoro 6 Methoxybenzonitrile in Specialized Chemical Synthesis

A Key Organic Building Block in Multistep Synthesis

The inherent chemical functionalities of 2,4-Difluoro-6-methoxybenzonitrile position it as a strategic starting material for the synthesis of a wide array of more complex molecules. Its structural features allow for sequential and regioselective transformations, making it an attractive component in the toolbox of synthetic organic chemists.

Synthesis of Diverse Organic Molecular Scaffolds

While direct, broad-ranging examples of scaffold synthesis starting from this compound are not extensively documented in publicly available research, its chemical nature strongly suggests its utility as a precursor to a variety of important molecular frameworks. The nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, opening pathways to numerous compound classes.

A key transformation that unlocks the potential of this building block is the conversion of the methoxy (B1213986) group to a hydroxyl or an amino group. For instance, the related compound, 2,4-difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile, has been successfully employed in the biocompatible and rapid cyclization of peptides. This reaction proceeds efficiently in neutral aqueous solutions, demonstrating the utility of such fluorinated aromatic cores in constructing macrocyclic peptide libraries for screening and identifying ligands for biological targets like the pro-survival protein Bcl-xl. nih.gov This example underscores the potential of the core scaffold of this compound in generating diverse and biologically relevant cyclic structures.

Precursor for Advanced Heterocyclic Compounds

A significant application of this compound lies in its potential as a precursor for the synthesis of advanced heterocyclic compounds, which are ubiquitous in pharmaceuticals. Of particular note is the synthesis of quinazolines and their bioisosteres, such as pyridopyrimidines.

The general and well-established route to quinazolines often involves the cyclization of 2-aminobenzonitrile (B23959) derivatives with various electrophiles. organic-chemistry.orgopenmedicinalchemistryjournal.com Although direct synthesis from this compound is not explicitly detailed, a straightforward chemical modification, such as the conversion of the methoxy group to an amino group, would render it a prime candidate for this type of cyclization. This transformation would yield a highly functionalized 2-aminobenzonitrile ready to be elaborated into a variety of substituted quinazolines.

Similarly, pyridopyrimidines, another class of privileged heterocyclic scaffolds in medicinal chemistry, can be synthesized from appropriately substituted aminonicotinonitrile precursors. nih.govnih.gov The substitution pattern of this compound makes it an attractive starting point for the eventual construction of such pyridopyrimidine systems, which are known to be inhibitors of key cellular targets like protein kinases.

Contributions to Medicinal Chemistry Research

The incorporation of fluorine atoms into drug candidates is a widely recognized strategy to enhance their pharmacological profiles. This compound serves as a valuable starting material for introducing a difluorinated methoxy-phenyl moiety into potential therapeutic agents, thereby leveraging the unique properties of fluorine to optimize drug-like characteristics.

Design and Synthesis of Novel Bioactive Derivatives

The synthesis of novel bioactive derivatives is a cornerstone of medicinal chemistry. While specific examples detailing the direct use of this compound are emerging, the synthesis of related fluorinated heterocyclic compounds highlights its potential. For instance, the synthesis of various quinazolinone derivatives, known for their wide range of biological activities including anticancer and antimicrobial effects, often starts from fluorinated anthranilic acids or benzonitriles. nih.govptfarm.pl The structural motifs present in this compound make it a logical and valuable precursor for novel, highly substituted quinazolinones.

Furthermore, the development of inhibitors for enzymes like phosphoinositide 3-kinases (PI3K) has utilized fluorinated benzimidazole (B57391) derivatives. nih.gov In one study, a 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide was synthesized as a key intermediate for potent PI3Kα inhibitors. nih.gov This demonstrates the utility of the 2,4-difluorophenyl group, derivable from precursors like this compound, in the design of targeted therapies.

The following table provides examples of bioactive heterocyclic scaffolds that can be potentially synthesized from precursors derived from this compound:

| Heterocyclic Scaffold | Potential Biological Activity |

| Quinazolinones | Anticancer, Antimicrobial, Anti-inflammatory |

| Pyridopyrimidines | Kinase Inhibition, Anticancer |

| Benzimidazoles | Kinase Inhibition, Antiviral |

Development of Lead Compounds and Drug Discovery Efforts

The process of lead generation and optimization is critical in drug discovery. The use of structurally unique and functionally rich building blocks can expedite this process. While no commercial drugs have been explicitly reported to originate from this compound, its utility is evident in lead optimization studies.

For example, in the development of FimH antagonists for the treatment of urinary tract infections, ortho-substituted biphenyl (B1667301) mannosides were explored. The introduction of a trifluoromethyl group, a common fluorine-containing moiety, at the ortho position of a phenyl ring led to a significant enhancement in potency. nih.gov This highlights the importance of strategically placed fluorine substituents, a feature inherent to this compound, in improving the activity of lead compounds.

The general strategy of using multi-component reactions (MCRs) for the rapid generation of lead compounds often employs functionalized starting materials. organic-chemistry.org The diverse reactivity of the nitrile and the potential for functional group interconversion of the methoxy group make this compound a suitable candidate for inclusion in MCR-based drug discovery campaigns.

Fluorine Introduction for Pharmacokinetic and Pharmacodynamic Property Modulation

The introduction of fluorine atoms can profoundly influence the properties of a drug molecule, affecting its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with the biological target (pharmacodynamics).

The two fluorine atoms in this compound can significantly impact the electronic environment of the benzene (B151609) ring. This can alter the pKa of nearby functional groups, which in turn can affect the compound's solubility and ability to cross biological membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation. This often leads to increased metabolic stability and a longer half-life of the drug in the body. scienceopen.com

The following table summarizes the potential effects of the 2,4-difluoro-6-methoxy substitution on the properties of a drug candidate:

| Property | Potential Effect of 2,4-Difluoro-6-methoxy Substitution |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking oxidative metabolism. |

| Lipophilicity | Increased, which can enhance membrane permeability and cell uptake. |

| Binding Affinity | Can be enhanced through favorable interactions of fluorine with the target protein. |

| pKa | Altered due to the electron-withdrawing nature of fluorine, affecting ionization and solubility. |

In lead optimization studies for B-RAF inhibitors, a 2,6-difluorinated analogue showed improved metabolic stability compared to its non-fluorinated counterpart. scienceopen.com While not the exact substitution pattern, this finding strongly supports the strategic use of difluoro-substituted phenyl rings, such as the one provided by this compound, to enhance the pharmacokinetic profile of drug candidates.

Synthesis of Quinazolinone-based Therapeutic Candidates and Related Nitrogen Heterocycles

Quinazolinones represent a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anticonvulsant properties. The synthesis of specifically substituted quinazolinones is a key focus in the development of new therapeutic agents. This compound serves as a key starting material for creating quinazolinone scaffolds with specific fluorine and methoxy substitution patterns, which can significantly influence the molecule's biological activity and pharmacokinetic properties.

The primary challenge in converting a benzonitrile (B105546) to a quinazolinone is the introduction of a second nitrogen-containing functional group at the ortho position (adjacent to the nitrile). A critical transformation of this compound is its selective amination. By reacting it with ammonia (B1221849) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), the fluorine atom at the 2-position undergoes nucleophilic aromatic substitution to yield 2-Amino-6-fluoro-4-methoxy-benzonitrile. bldpharm.com This reaction is highly regioselective due to the activating effect of the ortho-nitrile group.

With the successful synthesis of this 2-aminobenzonitrile derivative, the stage is set for cyclization to form the quinazolinone ring. The general and well-established methods for quinazolinone synthesis from 2-aminobenzonitriles can then be applied. These methods typically involve reaction with a carboxylic acid, acid chloride, or orthoester to build the second ring. For instance, a one-pot conversion can be achieved by reacting the 2-aminobenzonitrile intermediate with formic acid under reducing conditions, which facilitates formylation, hydrolysis of the nitrile to an amide, and subsequent cyclization to furnish the quinazolinone core. google.com

Table 1: Synthesis of 2-Amino-6-fluoro-4-methoxy-benzonitrile

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

|---|

This synthetic utility allows for the creation of quinazolinone libraries where the substitution at the fluorine and methoxy positions is precisely controlled, enabling detailed structure-activity relationship (SAR) studies for novel drug candidates.

Precursors for Benzisoxazole Sulfonamide Derivatives and Other Pharmaceutical Intermediates

Benzisoxazoles are another important heterocyclic motif found in a range of pharmaceutically active compounds, known for properties such as antipsychotic and antimicrobial activities. A common route to 1,2-benzisoxazoles involves the cyclization of 2-hydroxybenzonitriles.

This compound can be efficiently converted into the required 2-hydroxybenzonitrile (B42573) precursor through demethylation. The methoxy group can be cleaved using a Lewis acid like aluminum chloride (AlCl₃) in a heated mixture with sodium chloride. This process yields 2,6-Difluoro-4-hydroxybenzonitrile, transforming the inert methoxy ether into a reactive hydroxyl group necessary for the subsequent cyclization.

Once the 2,6-Difluoro-4-hydroxybenzonitrile intermediate is obtained, it can be used in established methods for benzisoxazole formation. For example, a Barbier-Grignard-type reaction mediated by triphenylphosphine (B44618) (PPh₃) can be employed to react the 2-hydroxybenzonitrile with various alkyl or aryl bromides, leading directly to 3-substituted 1,2-benzisoxazoles.

Table 2: Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile

| Reactant | Reagents | Temperature | Product |

|---|

The resulting fluorinated benzisoxazole core is a valuable platform. While direct synthesis of benzisoxazole sulfonamides from this compound is not explicitly detailed in the literature, the synthesized benzisoxazole core can be further functionalized using standard organic chemistry techniques to introduce sulfonamide groups, thereby creating advanced pharmaceutical intermediates.

Applications in Agrochemical Synthesis and Compound Libraries

The primary value of this compound in this field lies in its role as a versatile building block for creating novel active ingredients. Its distinct substitution pattern makes it an attractive starting point for generating libraries of new chemical entities for high-throughput screening. The nitrile and fluoro groups provide handles for a wide array of chemical transformations, allowing for the rapid diversification of the core structure.

Chemical suppliers categorize this compound as a building block for both organic and medicinal chemistry, underscoring its utility in the exploratory phases of drug and agrochemical discovery. By incorporating this compound into combinatorial synthesis workflows, research organizations can generate diverse collections of novel molecules to be tested for biological activity, accelerating the discovery of new leads for development.

Advanced Applications of 2,4 Difluoro 6 Methoxybenzonitrile in Materials Science

Utilization in Functional Materials Development

2,4-Difluoro-6-methoxybenzonitrile serves as a valuable building block in organic synthesis for creating more complex molecules. smolecule.com The presence of fluorine atoms and a nitrile group, both of which are strongly electron-withdrawing, alongside an electron-donating methoxy (B1213986) group, creates a unique electronic environment on the aromatic ring. This arrangement can influence the properties of larger molecules and materials that incorporate this benzonitrile (B105546) derivative.

While specific research detailing the direct integration of this compound into functional materials is not extensively documented in publicly available literature, its characteristics suggest its potential as a precursor for:

Fluorinated Polymers: The fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to polymers.

Specialty Chemicals: Its reactive sites allow for further chemical modifications, making it a versatile intermediate for the synthesis of a range of specialty chemicals with specific functionalities.

The table below outlines the basic properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not available |

| Boiling Point | Not available |

Contributions to Liquid Crystal Research and Mesogenic Systems

The application of fluorinated compounds in liquid crystal (LC) technology is well-established, as the introduction of fluorine atoms can significantly influence the dielectric anisotropy, viscosity, and other key properties of LC materials. While direct studies on the mesogenic (liquid crystalline) properties of this compound or its direct derivatives are not prominent in the accessible scientific literature, its structural features merit consideration.

The combination of a rigid benzonitrile core and the presence of polar fluoro and methoxy substituents are common features in molecules designed for liquid crystal applications. Theoretical modeling could predict the potential for this molecule to form the basis of new mesogenic systems.

Potential in Optoelectronic Materials and Devices

The unique electronic properties of this compound, arising from its combination of electron-donating and electron-withdrawing groups, suggest its potential for use in optoelectronic materials and devices.

Non-linear Optical (NLO) Properties of Benzonitrile Derivatives

Benzonitrile derivatives are a class of compounds studied for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is related to its ability to alter its charge distribution in the presence of an external electric field.

The presence of donor and acceptor groups.

The extent of π-conjugation.

The molecular geometry.

A hypothetical table of calculated NLO properties for a generic benzonitrile derivative is presented below for illustrative purposes, as specific data for this compound is not available.

| NLO Property | Hypothetical Calculated Value |

| First Hyperpolarizability (β) | X × 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | Y × 10⁻³⁶ esu |

Note: The values in this table are for a hypothetical molecule and are not experimental or calculated data for this compound.

Components in Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics

The development of efficient and stable organic molecules is a key area of research in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). The benzonitrile moiety is a known component in some organic dyes used as sensitizers in DSSCs, where it can act as an electron-accepting anchor to the semiconductor surface.

Although no specific studies have been found that utilize this compound in DSSCs or OPVs, its electronic structure makes it a candidate for investigation. The fluorine and methoxy groups can be used to tune the energy levels (HOMO/LUMO) of the molecule to optimize charge transfer processes at the interfaces within a solar cell.

Precursors for Polymer Synthesis and Advanced Composite Materials

As a chemical intermediate, this compound can serve as a precursor for the synthesis of various polymers. smolecule.com The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then be used in polymerization reactions.

The incorporation of the difluoro-methoxy-substituted phenyl ring into a polymer backbone or as a pendant group could lead to the development of advanced materials with tailored properties, including: